molecular formula C11H9F3N2O2 B8422833 {1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl}methanol

{1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B8422833
M. Wt: 258.20 g/mol
InChI Key: LDDWDONZTCFQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl}methanol is a useful research compound. Its molecular formula is C11H9F3N2O2 and its molecular weight is 258.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]methanol

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)18-10-3-1-9(2-4-10)16-6-8(7-17)5-15-16/h1-6,17H,7H2

InChI Key

LDDWDONZTCFQBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CO)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ester 116 (0.730 g, 2.43 mmol) and LiAlH4 (0.200 g, 5.28 mmol) in Et2O (20 mL) was refluxed for 2 h. The mixture was cooled to 0° C., quenched with ice, diluted with Et2O (100 mL) and filtered through Celite. The organic layer was dried (MgSO4), then column chromatography on silica gel (19:1 CH2Cl2:EtOAc) gave {1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl}methanol (117) (0.520 g, 83%) as a white solid: mp 73-74° C.; 1H NMR (CDCl3) δ 7.91 (s, 1H), 7.67-7.73 (m, 3H), 7.31 (d, J=8.4 Hz, 2H), 4.69 (d, J=5.5 Hz, 2H), 1.57 (t, J=5.5 Hz, 1H). APCI MS m/z 259 [M+H]+.
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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